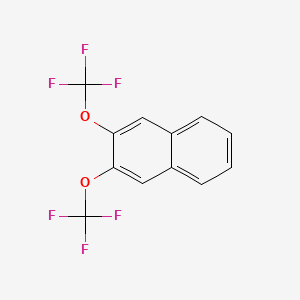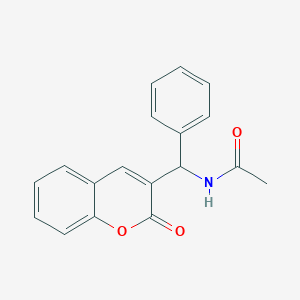
2,3-Bis(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethoxy)naphthalene typically involves the introduction of trifluoromethoxy groups to a naphthalene precursor. One common method is the trifluoromethoxylation of naphthalene derivatives using trifluoromethoxylation reagents. This process often requires the use of catalysts and specific reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The specific methods and conditions can vary depending on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene ring.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups to the naphthalene ring.
Applications De Recherche Scientifique
2,3-Bis(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3-Bis(trifluoromethoxy)naphthalene include other trifluoromethoxy-substituted aromatic compounds, such as:
- 1,2-Bis(trifluoromethoxy)benzene
- 4,5-Bis(trifluoromethoxy)toluene
- 2,6-Bis(trifluoromethoxy)phenol
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and physical properties compared to other trifluoromethoxy-substituted compounds
Propriétés
Formule moléculaire |
C12H6F6O2 |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
2,3-bis(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H6F6O2/c13-11(14,15)19-9-5-7-3-1-2-4-8(7)6-10(9)20-12(16,17)18/h1-6H |
Clé InChI |
ZJWLCZAEUMYANK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)OC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)
![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)





![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)


![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)
